(3E,4Z)-3-benzylidene-4-[(dimethylamino)methylidene]-1-phenylpyrrolidine-2,5-dione
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Overview
Description
(3Z,4E)-3-[(DIMETHYLAMINO)METHYLIDENE]-1-PHENYL-4-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE is a complex organic compound with a unique structure that includes a pyrrolidine-2,5-dione core. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,4E)-3-[(DIMETHYLAMINO)METHYLIDENE]-1-PHENYL-4-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with pyrrolidine-2,5-dione derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3Z,4E)-3-[(DIMETHYLAMINO)METHYLIDENE]-1-PHENYL-4-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3Z,4E)-3-[(DIMETHYLAMINO)METHYLIDENE]-1-PHENYL-4-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z,4E)-3-[(DIMETHYLAMINO)METHYLIDENE]-1-PHENYL-4-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
Hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrrolidine-2,4-dione derivatives: These compounds also have a similar core structure and are investigated for their potential antifungal properties.
Uniqueness
(3Z,4E)-3-[(DIMETHYLAMINO)METHYLIDENE]-1-PHENYL-4-(PHENYLMETHYLIDENE)PYRROLIDINE-2,5-DIONE is unique due to its specific substitution pattern and the presence of both dimethylamino and phenylmethylidene groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H18N2O2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
(3E,4Z)-3-benzylidene-4-(dimethylaminomethylidene)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18N2O2/c1-21(2)14-18-17(13-15-9-5-3-6-10-15)19(23)22(20(18)24)16-11-7-4-8-12-16/h3-14H,1-2H3/b17-13+,18-14- |
InChI Key |
QGPHTLWELLYEIM-XINBEAJESA-N |
Isomeric SMILES |
CN(C)/C=C\1/C(=C\C2=CC=CC=C2)/C(=O)N(C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C=C1C(=CC2=CC=CC=C2)C(=O)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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